Bruceanol G is a natural compound primarily isolated from the plant Brucea antidysenterica, which belongs to the family Simaroubaceae. This compound is categorized as a guanidine alkaloid, a class of compounds known for their diverse biological activities, including cytotoxicity against various cancer cell lines. Additionally, Bruceanol G has been identified in marine sponges, specifically from the genus Ircinia .
The synthesis of Bruceanol G can be approached through various methods, including extraction from natural sources and synthetic pathways. The extraction typically involves the use of organic solvents such as methanol or dichloromethane to isolate the compound from plant material. For instance, dried leaves and stems of Brucea mollis are subjected to methanol extraction at room temperature, followed by chromatographic techniques to purify the compound .
In synthetic chemistry, biomimetic approaches have been explored for the total synthesis of related compounds, employing cascade reactions that mimic natural biosynthetic pathways. These methods often utilize stereoselective reactions to achieve the desired molecular configuration .
The molecular formula of Bruceanol G is , which indicates a complex structure with multiple functional groups. The compound features several chiral centers and a unique arrangement of carbon skeletons typical of guanidine alkaloids. The detailed structural analysis can be derived from techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-ESI-MS), which provide insights into its molecular framework and stereochemistry .
Bruceanol G participates in various chemical reactions that highlight its reactivity and potential applications. Notably, it exhibits significant cytotoxic activity against neoplastic cell lines, making it a subject of interest in cancer research. The compound's ability to generate reactive oxygen species has been linked to its antibacterial properties, similar to other compounds in the Bruceanol family .
Additionally, Bruceanol G has been shown to interact with biological membranes and proteins, suggesting mechanisms that could lead to its therapeutic effects. Understanding these interactions is crucial for developing pharmacological applications.
The mechanism of action of Bruceanol G involves its interaction with cellular targets that lead to apoptosis in cancer cells. Studies have demonstrated that it can induce cytotoxicity through the generation of reactive oxygen species and inhibition of protein synthesis pathways . The specific pathways affected include those involved in cell proliferation and survival, making it a candidate for further investigation as an anti-cancer agent.
Bruceanol G is characterized by a white powder form with high solubility in organic solvents like methanol and dichloromethane. Its melting point and boiling point data are not extensively documented but can be determined through experimental methods. The compound's stability under various pH conditions and temperatures is also an important area for research, particularly concerning its storage and application in pharmaceuticals .
Bruceanol G has significant scientific applications primarily in medicinal chemistry due to its cytotoxic properties against cancer cells. Research indicates its potential use as an anticancer agent, particularly in targeting specific cancer types like oral cancer . Furthermore, its antibiotic properties suggest possible applications in treating bacterial infections.
In addition to therapeutic uses, Bruceanol G may serve as a lead compound for developing new drugs within the guanidine alkaloid framework. Ongoing research aims to explore its full potential in pharmacology and biotechnology.
The multifaceted nature of Bruceanol G underscores its importance as a subject of study within natural product chemistry and medicinal research, warranting further exploration into its synthesis, mechanisms, and applications.
Bruceanol G is a tetracyclic triterpenoid quassinoid characterized by a complex C20 backbone structure typical of this class. Its molecular formula is C30H40O13, with a molar mass of 608.637 g/mol [1] [6]. The compound features a highly oxygenated pentacyclic core incorporating multiple functional groups: a δ-lactone ring, ester linkages, hydroxyl groups, and epoxide bridges. Its systematic IUPAC name is Methyl (1R,2S,3S,3aS,3a1R,4R,6aR,7aS,8R,11S,11aS,11bS)-4-{[(2E)-4-(acetyloxy)-3,4-dimethylpent-2-enoyl]oxy}-1,2,11-trihydroxy-8,11a-dimethyl-5,10-dioxotetradecahydro-2H-3,3a1-(epoxymethano)phenanthro[10,1-bc]pyran-3-carboxylate [1]. This intricate architecture places Bruceanol G within the picrasane subgroup of quassinoids, distinguished by their 13,20-epoxy bridge and C18 methyl ester moiety [2] [5].
Table 1: Key Chemical Properties of Bruceanol G
Property | Value |
---|---|
Molecular Formula | C₃₀H₄₀O₁₃ |
Molar Mass | 608.637 g/mol |
Core Structure | Pentacyclic quassinoid |
Key Functional Groups | δ-Lactone, epoxide, methyl ester, hydroxyl groups, enoate ester |
IUPAC Name | Methyl 15β-{[(2E)-4-(acetyloxy)-3,4-dimethylpent-2-enoyl]oxy}-1β,11β,12α-trihydroxy-2,16-dioxo-13,20-epoxy-13β-picrasan-21-oate |
Bioactive Substituents | Acetylated pentenoyl side chain at C-15 |
Bruceanol G was first isolated in 1995 from the African plant Brucea antidysenterica J.F. Mill. (Simaroubaceae family) by Japanese researchers led by K. Imamura. The discovery emerged from bioassay-guided fractionation targeting cytotoxic constituents [3] [6]. This plant has a longstanding ethnomedical use in treating dysentery and infectious diseases, which directed scientific interest toward its phytochemistry [2]. The isolation process involved solvent extraction of stem bark, followed by chromatographic separations. Structural elucidation employed advanced spectroscopic techniques, including Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry, which confirmed its novel quassinoid skeleton [3]. Bruceanol G was co-discovered alongside its analog Bruceanol H, but distinguished by its unique Δ¹⁵ side chain and hydroxylation pattern [3] [6]. This discovery expanded the bruceanol series (A–H), a family of quassinoids renowned for potent bioactivity from Brucea species [2] [6].
Bruceanol G exemplifies the chemical diversity and therapeutic potential of quassinoids. Its structural complexity, particularly the α,β-unsaturated carbonyl system and epoxy moiety, renders it a valuable template for structure-activity relationship studies in anticancer drug discovery [2] [5]. Pharmacologically, it exhibits selective cytotoxicity against multiple cancer cell lines at sub-micromolar concentrations. For instance, it inhibits human colon adenocarcinoma (COLO-205) and human oesophageal squamous cell carcinoma (KE3) with half-maximal effective concentration values of 0.44 μM and 0.55 μM, respectively [3]. This potency surpasses many conventional chemotherapeutics and aligns with the broader bioactivity profile of Brucea-derived quassinoids like brusatol and bruceantin [2] [8]. Mechanistically, Bruceanol G modulates critical cancer pathways, including induction of reactive oxygen species and inhibition of nuclear factor kappa B signaling—processes central to apoptosis and metastasis [7] [8]. Its significance extends to chemical ecology, where it functions as a natural defense compound in Brucea antidysenterica against herbivores [1] [4].
Table 2: Cytotoxic Profile of Bruceanol G in Cancer Cell Lines
Cell Line | Cancer Type | ED₅₀ (μM) | Reference |
---|---|---|---|
COLO-205 | Colon adenocarcinoma | 0.44 | [3] |
KE3 | Oesophageal squamous carcinoma | 0.55 | [3] |
KB | Nasopharyngeal carcinoma | 0.55 | [3] |
The compound’s rarity in nature and synthetic complexity underscore its role in advancing semi-synthetic derivatization approaches. Researchers are exploring modifications to its acyl side chains to enhance bioavailability and target specificity [5] [10]. Furthermore, Bruceanol G serves as a chemical probe for studying mitochondrial apoptosis and oxidative stress responses in malignant cells, providing insights into novel oncotherapeutic targets [7] [8]. Its inclusion in pharmacological reviews of Brucea javanica (a related species) highlights its cross-species significance, though it remains predominantly associated with Brucea antidysenterica [4] [5]. As natural product drug discovery experiences a resurgence, Bruceanol G exemplifies how structurally unique plant metabolites can drive innovation in oncology and chemical biology [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7